molecular formula C7H7NO3S B1599780 Ethyl 2-formylthiazole-4-carboxylate CAS No. 73956-17-9

Ethyl 2-formylthiazole-4-carboxylate

Cat. No.: B1599780
CAS No.: 73956-17-9
M. Wt: 185.2 g/mol
InChI Key: YKOVJIFWXRQGNC-UHFFFAOYSA-N
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Description

Ethyl 2-formylthiazole-4-carboxylate is a heterocyclic compound with the molecular formula C7H7NO3S It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Scientific Research Applications

Ethyl 2-formylthiazole-4-carboxylate has several applications in scientific research:

Safety and Hazards

It is essential to handle this compound with care, following safety precautions (e.g., P280, P305+P351+P338) and working in an inert atmosphere .

  • Future Directions

    • Researchers continue to explore the synthesis and properties of pyrazole derivatives, including Ethyl 2-formylthiazole-4-carboxylate. Future studies may focus on optimizing synthetic routes, investigating bioactivities, and exploring photophysical properties .
  • Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-formylthiazole-4-carboxylate typically involves the reaction of ethyl bromopyruvate with thiourea in ethanol. The reaction mixture is refluxed for 24 hours, and the progress is monitored using thin-layer chromatography. The product is then purified through recrystallization .

    Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

    Chemical Reactions Analysis

    Types of Reactions: Ethyl 2-formylthiazole-4-carboxylate can undergo various chemical reactions, including:

      Oxidation: The formyl group can be oxidized to a carboxylic acid.

      Reduction: The formyl group can be reduced to a hydroxymethyl group.

      Substitution: The thiazole ring can undergo electrophilic substitution reactions.

    Common Reagents and Conditions:

      Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

      Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

      Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine under acidic conditions.

    Major Products:

      Oxidation: Ethyl 2-carboxythiazole-4-carboxylate.

      Reduction: Ethyl 2-hydroxymethylthiazole-4-carboxylate.

      Substitution: Various substituted thiazole derivatives depending on the electrophile used.

    Mechanism of Action

    The mechanism of action of ethyl 2-formylthiazole-4-carboxylate is largely dependent on its interaction with biological targets. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The thiazole ring’s aromaticity and the presence of functional groups like the formyl and carboxylate groups contribute to its binding affinity and specificity .

    Comparison with Similar Compounds

    • Methyl 2-formylthiazole-4-carboxylate
    • 4,5-Dimethylthiazole-2-carbaldehyde
    • 4-Bromo-2-formylthiazole
    • 4-Methylthiazole-2-carbaldehyde

    Comparison: this compound is unique due to the presence of both an ethyl ester and a formyl group on the thiazole ringCompared to its methyl analog, the ethyl ester may provide different solubility and reactivity profiles, making it more suitable for certain applications .

    Properties

    IUPAC Name

    ethyl 2-formyl-1,3-thiazole-4-carboxylate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C7H7NO3S/c1-2-11-7(10)5-4-12-6(3-9)8-5/h3-4H,2H2,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    YKOVJIFWXRQGNC-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCOC(=O)C1=CSC(=N1)C=O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C7H7NO3S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID20463310
    Record name ETHYL 2-FORMYLTHIAZOLE-4-CARBOXYLATE
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20463310
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    185.20 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    73956-17-9
    Record name 4-Thiazolecarboxylic acid, 2-formyl-, ethyl ester
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=73956-17-9
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name ETHYL 2-FORMYLTHIAZOLE-4-CARBOXYLATE
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20463310
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name ethyl 2-formyl-1,3-thiazole-4-carboxylate
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    Synthesis routes and methods I

    Procedure details

    A solution of ethyl 2-[bis(ethyloxy)methyl]-1,3-thiazole-4-carboxylate (455 mg) in 10% 1M hydrochloric acid in acetone (50 ml) was heated at reflux for 1 h. The mixture was concentrated in vacuo, taken up in DCM (20 ml) and washed with saturated sodium bicarbonate solution (10 ml). The organic layer was separated using a hydrophobic frit and evaporated to give the title compound (317 mg) as a yellow solid.
    Quantity
    455 mg
    Type
    reactant
    Reaction Step One
    Quantity
    0 (± 1) mol
    Type
    solvent
    Reaction Step One
    Quantity
    50 mL
    Type
    solvent
    Reaction Step One

    Synthesis routes and methods II

    Procedure details

    2-(Diethoxymethyl)-4-thiazolecarboxylic acid ethyl ester (2.90 g, 11.8 mmol) synthesized according to Bull. Chem. Soc. Jpn., 58, 352 (1985), which is incorporated herein by reference in its entirety, was dissolved in acetone (37.3 mL), 1N aqueous hydrochloric acid solution (3.73 mL) was added, and the mixture was stirred with heating at 60° C. for 4 hours. After evaporation of the solvent, the mixture was worked up according to a conventional method to give the title compound as a crude product (2.13 g).
    Quantity
    2.9 g
    Type
    reactant
    Reaction Step One
    Quantity
    3.73 mL
    Type
    reactant
    Reaction Step Two
    Quantity
    37.3 mL
    Type
    solvent
    Reaction Step Three

    Synthesis routes and methods III

    Procedure details

    Ethyl 2-(diethoxymethyl)-1,3-thiazole-4-carboxylate (1.34 g, 5.17 mmol; see step (iv) above) was taken up in acetone (100 mL) and a solution of 1N HCl (12.8 mL) was then added. The solution was refluxed for 45 min and the solvent removed under reduced pressure. The residue was then dissolved in ethyl acetate (40 mL) and extracted with saturated NaHCO3 solution (2×40 mL) and brine (2×40 mL). The organic fraction was then dried (MgSO4), filtered and the solvent removed under reduced pressure to yield the sub-title compound as a light brown solid (0.937 g, 98%).
    Quantity
    1.34 g
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    12.8 mL
    Type
    reactant
    Reaction Step Two
    Quantity
    100 mL
    Type
    solvent
    Reaction Step Three
    Yield
    98%

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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